2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
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Overview
Description
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol . This compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with two methyl groups at the 2 and 3 positions of the benzene ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment to the Aniline Moiety: The tetrazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The tetrazole ring can mimic carboxylic acids or other functional groups, allowing it to bind to active sites on enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline can be compared with other similar compounds, such as:
2-Methyl-5-(1H-tetrazol-1-YL)aniline: This compound has one less methyl group, which can affect its chemical reactivity and biological activity.
5-(1H-Tetrazol-1-YL)aniline: Lacking the methyl groups, this compound may have different solubility and binding properties.
Properties
IUPAC Name |
2,3-dimethyl-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCPXNTJGIFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589904 |
Source
|
Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954328-84-8 |
Source
|
Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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